N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)furan-2-carboxamide
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Overview
Description
N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)furan-2-carboxamide is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a thiazolo[5,4-b]pyridine moiety fused to a phenyl ring, which is further connected to a furan-2-carboxamide group. The combination of these heterocyclic systems imparts unique chemical and biological properties to the compound.
Mechanism of Action
Target of Action
Thiazolo[5,4-b]pyridine derivatives have been reported to possess a broad spectrum of pharmacological activities . They have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K) enzymes , which play a crucial role in cellular functions such as growth and proliferation.
Mode of Action
The compound’s interaction with its targets involves the formation of key hydrogen bonds . This interaction inhibits the activity of PI3K enzymes, leading to changes in cellular functions such as cell growth and proliferation .
Biochemical Pathways
The inhibition of PI3K enzymes affects several biochemical pathways. PI3K is a part of the PI3K/AKT/mTOR pathway, which is involved in cell cycle progression, growth, and survival. By inhibiting PI3K, the compound can potentially disrupt these processes, leading to antitumor effects .
Pharmacokinetics
The compound’s potent inhibitory activity suggests that it may have favorable bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of PI3K enzymes and disruption of the PI3K/AKT/mTOR pathway . This can lead to decreased cell growth and proliferation, potentially resulting in antitumor effects .
Biochemical Analysis
Biochemical Properties
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide has been reported to possess a broad spectrum of pharmacological activities . It has been shown to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K), a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . The compound interacts with PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values .
Cellular Effects
In cellular contexts, N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide has been shown to influence cell function by inhibiting PI3K, thereby impacting cell signaling pathways, gene expression, and cellular metabolism . The inhibition of PI3K can lead to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical secondary messenger in cells, and thus affect downstream signaling pathways .
Molecular Mechanism
The molecular mechanism of action of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide involves binding interactions with PI3K, leading to its inhibition . This inhibition can affect downstream signaling pathways, including the Akt/mTOR pathway, which plays a crucial role in regulating cell growth and survival .
Metabolic Pathways
Given its inhibitory activity against PI3K, it is likely to impact the PI3K/Akt signaling pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)furan-2-carboxamide typically involves the construction of the thiazolo[5,4-b]pyridine core followed by the introduction of the phenyl and furan-2-carboxamide groups. One common synthetic route involves the annulation of a thiazole ring to a pyridine derivative. This can be achieved through various methods, including cyclization reactions using appropriate starting materials and reagents .
Industrial Production Methods
This would include selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Biology: It has shown promise in biological studies, particularly in the context of enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share the thiazolo-pyridine core but differ in the substituents attached to the core structure.
Furan-2-carboxamides: These compounds have the furan-2-carboxamide group but lack the thiazolo-pyridine moiety.
Uniqueness
N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)furan-2-carboxamide is unique due to the combination of the thiazolo[5,4-b]pyridine and furan-2-carboxamide groups, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2S/c21-15(14-7-3-9-22-14)19-12-5-1-4-11(10-12)16-20-13-6-2-8-18-17(13)23-16/h1-10H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYJMRRWOZWRGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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